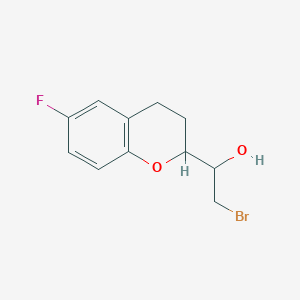

2-Bromo-1-(6-fluorochroman-2-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c12-6-9(14)11-3-1-7-5-8(13)2-4-10(7)15-11/h2,4-5,9,11,14H,1,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMJPYMSRJJACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Strategies and Methodologies for 2 Bromo 1 6 Fluorochroman 2 Yl Ethanol

Stereoselective Synthesis of 2-Bromo-1-(6-fluorochroman-2-yl)ethanol Enantiomers and Diastereomers

Achieving high stereoselectivity is paramount in the synthesis of complex molecules like this compound. The molecule possesses two chiral centers, leading to the possibility of four stereoisomers. Methodologies are therefore designed to selectively favor the formation of one or more of these isomers over the others.

Asymmetric catalysis utilizes chiral catalysts to influence the stereochemical outcome of a reaction, enabling the production of enantiomerically enriched products from prochiral substrates. For bromohydrin formation, a common strategy involves the asymmetric epoxidation of an olefin precursor, followed by a regioselective opening of the epoxide with a bromide nucleophile. nih.gov

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium complexed with chiral ligands, are widely employed for the asymmetric hydrogenation of ketones. ajchem-b.com In the context of this compound, this would typically involve the asymmetric reduction of the precursor, 2-bromo-1-(6-fluorochroman-2-yl)ethanone. The chiral ligand creates a chiral environment around the metal center, directing the hydride transfer to one face of the carbonyl group, thus establishing the desired stereochemistry at the alcohol center.

Table 1: Comparison of Asymmetric Catalysts for Ketone Reduction

| Catalyst Type | Chiral Ligand Example | Typical Substrate | Enantioselectivity (ee) |

|---|---|---|---|

| Ruthenium (Ru)-based | Chiral Diphosphine/Diamine | Aromatic Ketones | Up to 99.5% |

| Rhodium (Rh)-based | (R, R)-Et-DuPhos | α-Acetamidocinnamate | High |

This catalytic reduction approach offers a highly efficient route to chiral bromohydrins with excellent enantiomeric excess.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This method involves a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary. wikipedia.org

For the synthesis of the chroman-2-yl-ethanol scaffold, a chiral auxiliary, such as a chiral oxazolidinone, could be attached to a carboxylic acid precursor of the chroman moiety. Subsequent steps, like an alkylation or an aldol (B89426) reaction, would proceed with high diastereoselectivity controlled by the auxiliary. For instance, the auxiliary can block one face of an enolate, directing an incoming electrophile to the opposite face. wikipedia.org Once the desired stereochemistry in the side chain is established, the auxiliary is cleaved to reveal the chiral ethanol (B145695) scaffold, which can then be converted to the target bromohydrin.

Biocatalysis has emerged as a powerful and green alternative to traditional chemical catalysis, offering high selectivity under mild reaction conditions. nih.govrsc.org Enzymes, being inherently chiral, are exceptional at distinguishing between enantiomers or the faces of a prochiral molecule. rsc.org

In the synthesis of this compound, enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are highly effective for the stereoselective reduction of the ketone precursor, 2-bromo-1-(6-fluorochroman-2-yl)ethanone. nih.govmdpi.com A study on the synthesis of precursors for Nebivolol, a drug containing the 6-fluorochroman (B116937) structure, identified several ADHs capable of reducing the analogous 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one to all four possible stereoisomers of the corresponding chlorohydrin with greater than 99% enantiomeric excess. nih.gov This demonstrates the power of biocatalysis to provide access to any desired stereoisomer by selecting the appropriate enzyme.

Halohydrin dehalogenases (HHDHs) are another class of enzymes relevant to this synthesis, capable of catalyzing the reversible formation of epoxides from halohydrins, providing another route for stereochemical control. nih.govresearchgate.net

Table 2: Biocatalytic Reduction of a Ketone Precursor

| Enzyme Class | Function | Stereoselectivity | Key Advantage |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Ketone Reduction | High (often >99% ee) | Access to different stereoisomers by enzyme selection. |

| Ketoreductase (KRED) | Ketone Reduction | High (often >99% ee) | Commercially available in kits for rapid screening. |

Convergent and Linear Total Synthesis Approaches

A linear approach to the target compound involves the direct bromination of the corresponding alcohol, 1-(6-fluorochroman-2-yl)ethanol. This precursor alcohol can be synthesized through various established methods for chroman synthesis. organic-chemistry.org The key step is the conversion of the hydroxyl group to a bromide. This transformation is standard but requires conditions that are compatible with the rest of the molecule. Reagents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) are commonly used for this purpose. A significant challenge in this linear approach is controlling the stereochemistry early in the synthesis, as the bromination of a chiral alcohol typically proceeds with inversion of configuration via an Sₙ2 mechanism, which must be accounted for to obtain the desired final stereoisomer.

A more convergent and flexible strategy begins with the ketone precursor, 1-(6-fluorochroman-2-yl)ethanone. This approach allows for the late-stage introduction and control of the stereocenters. The synthesis typically proceeds in two key steps:

α-Bromination: The ketone is first brominated at the α-position to yield 2-bromo-1-(6-fluorochroman-2-yl)ethanone. This can be achieved using various brominating agents, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂), often under acidic conditions to facilitate enolization.

Stereoselective Reduction: The resulting α-bromoketone is then subjected to stereoselective reduction. As detailed in the biocatalysis section (2.1.3), this reduction is effectively accomplished using enzymes like KREDs or ADHs, which can provide specific stereoisomers of the final this compound product with high fidelity. nih.gov This two-step sequence from the ketone precursor is highly advantageous as it allows for precise control over the final stereochemical outcome through the choice of the reduction method.

Transformation from Analogous Halohydrins, e.g., 2-Chloro-1-(6-fluorochroman-2-yl)ethanol

One strategic approach to the synthesis of this compound is through the transformation of a more readily available analogous chlorohydrin, 2-Chloro-1-(6-fluorochroman-2-yl)ethanol. This transformation is typically achieved through a halogen exchange reaction, commonly known as the Finkelstein reaction. adichemistry.comwikipedia.org This SN2 reaction involves the displacement of the chloride ion by a bromide ion.

The classic Finkelstein reaction utilizes an alkali metal iodide in acetone (B3395972), where the precipitation of the less soluble sodium chloride drives the equilibrium towards the product. adichemistry.comwikipedia.org A similar principle can be applied for the chloro-to-bromo transformation, typically by using a source of bromide ions such as lithium bromide or sodium bromide in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF). synarchive.com The choice of solvent is crucial to exploit the differential solubility of the resulting metal halide salts. adichemistry.comstackexchange.com

An alternative pathway to the target bromohydrin from the corresponding chlorohydrin could involve a two-step process via an epoxide intermediate. The chlorohydrin can be treated with a base to form the corresponding epoxide, 6-fluoro-2-(oxiran-2-yl)chroman (B1141292), through an intramolecular Williamson ether synthesis. masterorganicchemistry.comucalgary.ca Subsequently, the epoxide ring can be opened by a hydrobromic acid source to yield the desired this compound. byjus.comresearchgate.net This method allows for regioselective ring-opening, providing control over the final product's stereochemistry.

| Method | Reagents | Key Principle | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Finkelstein Reaction | Lithium Bromide or Sodium Bromide in Acetone/DMF | SN2 halogen exchange driven by differential solubility of salts. adichemistry.comwikipedia.org | Direct conversion in a single step. | Reversibility of the reaction; requires careful selection of solvent and reaction conditions. |

| Epoxide Formation and Ring-Opening | 1. Base (e.g., NaOH) 2. HBr or NaBr/Acid | Intramolecular SN2 to form epoxide, followed by nucleophilic ring-opening. masterorganicchemistry.combyjus.com | Can offer high regioselectivity and stereocontrol. | Two-step process; potential for side reactions during epoxide formation and opening. |

Multi-Step Synthesis Utilizing 6-Fluorochroman-2-carboxylic Acid Derivatives

A versatile and widely applicable approach for the synthesis of this compound involves a multi-step sequence starting from 6-fluorochroman-2-carboxylic acid or its derivatives. rsc.orggoogle.comresearchgate.net This method offers the flexibility to introduce various functional groups and control stereochemistry.

A plausible synthetic route commences with the α-bromination of 6-fluorochroman-2-carboxylic acid. This can be achieved through the Hell-Volhard-Zelinskii (HVZ) reaction, which utilizes bromine and a catalytic amount of phosphorus tribromide (PBr₃). pressbooks.publibretexts.orglibretexts.orgjove.com The reaction proceeds via the formation of an acid bromide intermediate, which readily enolizes, allowing for α-bromination. libretexts.org Subsequent hydrolysis yields the α-bromo carboxylic acid.

The resulting 2-bromo-6-fluorochroman-2-carboxylic acid can then be reduced to the target bromohydrin. This reduction can be performed using a variety of reducing agents. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would be effective in reducing the carboxylic acid to the primary alcohol. Careful control of the reaction conditions is necessary to avoid side reactions, such as the reduction of the bromo group.

Alternatively, the α-bromo carboxylic acid can first be converted to a more reactive derivative, such as an ester or an acid chloride, to facilitate a milder reduction of the carbonyl group. For instance, esterification followed by reduction with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) could provide a more selective transformation.

| Step | Reaction | Typical Reagents | Intermediate Product |

|---|---|---|---|

| 1 | α-Bromination (Hell-Volhard-Zelinskii) | Br₂, PBr₃ (catalytic) pressbooks.publibretexts.org | 2-Bromo-6-fluorochroman-2-carboxylic acid |

| 2 | Reduction | LiAlH₄ or other suitable reducing agents | This compound |

Exploration of Novel Reaction Pathways and Mechanistic Insights in Compound Formation

The synthesis of complex molecules like this compound is continuously evolving with the exploration of novel reaction pathways that offer improved efficiency and selectivity.

Domino Reactions and Cascade Processes for Chroman Ring Formation

Domino reactions, also known as cascade or tandem reactions, are powerful tools in organic synthesis as they allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. researchgate.net For the synthesis of the chroman framework, various domino reactions have been developed. These often involve an initial event that triggers a cascade of intramolecular reactions to construct the heterocyclic ring system. While not directly yielding the target bromohydrin, these methods are crucial for the efficient assembly of the core 6-fluorochroman structure, which can then be further functionalized.

Regioselective and Chemoselective Bromination Techniques

The introduction of the bromine atom at the desired position is a critical step in the synthesis of the target compound. Regioselective and chemoselective bromination techniques are therefore of paramount importance. While the Hell-Volhard-Zelinskii reaction provides a method for α-bromination of the carboxylic acid derivative, other strategies can be envisioned for the direct bromination of the chroman ring or a precursor.

Electrophilic aromatic bromination of the 6-fluorochroman system would likely be directed by the existing substituents on the aromatic ring. nih.govnih.govresearchgate.net The fluorine atom and the ether oxygen of the chroman ring are activating groups and will influence the position of bromination. Theoretical analysis and experimental verification are often employed to predict and confirm the regioselectivity of such reactions. nih.govnih.gov For the specific synthesis of the target molecule where the bromine is not on the aromatic ring, these techniques are more relevant for the synthesis of precursors or for exploring derivatives.

Transition Metal-Catalyzed Transformations in Chroman Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for the formation of C-C and C-heteroatom bonds. researchgate.net In the context of chroman synthesis, transition metals such as palladium, copper, rhodium, and gold have been employed in various catalytic cycles. msu.eduaalto.fiorganic-chemistry.org These catalysts can facilitate reactions such as intramolecular cyclizations, cross-coupling reactions, and asymmetric transformations to construct the chroman skeleton with high levels of control. aalto.fiorganic-chemistry.org For instance, palladium-catalyzed intramolecular C-O bond formation is a known method for the synthesis of 2-aryl-substituted chromans. aalto.fi Such strategies can be adapted for the synthesis of the 6-fluorochroman core.

Implementation of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance sustainability. nih.govmdpi.com The synthesis of this compound and its intermediates can benefit from the application of these principles.

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids.

Catalysis: Employing catalytic methods, including biocatalysis and transition metal catalysis, to reduce the use of stoichiometric reagents and minimize waste. researchgate.netconicet.gov.ar For example, the use of recyclable catalysts can significantly improve the sustainability of a process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation, which can often reduce reaction times and energy consumption. acs.org

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

For instance, enzymatic resolutions have been developed for the production of optically pure 6-fluoro-chroman-2-carboxylic acids, which are key precursors. rsc.orgresearchgate.net This biocatalytic approach offers a green alternative to traditional chemical resolution methods, which are often less efficient and produce more waste. rsc.org Similarly, the use of eco-friendly catalysts, such as supported heteropoly acids, has been explored for the synthesis of chromanols. conicet.gov.ar

| Green Chemistry Principle | Application in Chroman Synthesis | Example |

|---|---|---|

| Catalysis | Use of biocatalysts for stereoselective synthesis. | Enzymatic resolution of 6-fluoro-chroman-2-carboxylic acid esters. rsc.org |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times. | Base-promoted condensation for the synthesis of 4-chromanones. acs.org |

| Safer Solvents | Use of environmentally benign solvents. | Synthesis of chromanols using supported catalysts in greener reaction media. conicet.gov.ar |

Solvent-Free and Mechanochemical Approaches

Mechanochemistry utilizes mechanical energy, typically through grinding or ball milling, to induce chemical transformations in the absence of bulk solvents. colab.ws This technique is recognized as a cornerstone of green synthesis, as it directly addresses the environmental impact of solvent use and can lead to the formation of unique products or improved reaction profiles. cardiff.ac.uk

In the context of synthesizing this compound, a mechanochemical approach would involve milling the solid epoxide precursor, 6-fluoro-2-(oxiran-2-yl)chroman, with a suitable solid bromine source. Various brominating agents could be employed, such as N-bromosuccinimide (NBS) or alkali metal bromides (e.g., NaBr, KBr) potentially combined with a solid acid catalyst or a liquid-assisted grinding (LAG) agent in catalytic amounts. The high-energy collisions within the ball mill provide the activation energy necessary to promote the nucleophilic attack of the bromide on the epoxide ring, leading to the desired bromohydrin. beilstein-journals.org

The key advantages of this approach include:

Reduced Environmental Impact: Eliminates the need for potentially toxic and volatile organic solvents.

High Efficiency: Reactions often proceed much faster than in solution, with high quantitative yields.

Operational Simplicity: Simplifies product work-up, as the solvent removal step is omitted.

Energy Efficiency: Mechanical energy is transferred directly to the reactants, which can be more efficient than conventional heating. colab.ws

While specific studies on the mechanochemical synthesis of this compound are not prevalent, the principles have been demonstrated for related epoxide ring-opening reactions. The following table presents representative data for a cobalt-catalyzed epoxide ring-opening reaction conducted via ball milling, illustrating the potential of this methodology. beilstein-journals.org

| Entry | Epoxide Substrate | Nucleophile | Milling Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Glycidol derivative | Carboxylic Acid | 2 | 91 |

| 2 | Styrene Oxide | Carboxylic Acid | 3 | 85 |

| 3 | Cyclohexene Oxide | Carboxylic Acid | 3 | 89 |

Data is representative of mechanochemical epoxide ring-opening reactions and is adapted from related studies to show the potential of the method. beilstein-journals.org

Microwave-Assisted and Ultrasound-Promoted Reactions

Alternative energy sources like microwaves and ultrasound provide efficient, non-classical methods for promoting chemical reactions, often leading to significant rate enhancements and higher yields compared to conventional heating.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reaction mixtures. oatext.com Unlike conventional heating, which relies on conduction and convection, microwaves energize polar molecules directly and efficiently, resulting in rapid and uniform heating. This technique has been widely applied to accelerate a variety of organic transformations, including the ring-opening of epoxides. researchgate.net

For the synthesis of this compound, the reaction between 6-fluoro-2-(oxiran-2-yl)chroman and a bromide source can be performed in a dedicated microwave reactor. The reaction can be conducted with a small amount of a polar solvent or under solvent-free conditions, where the reactants are adsorbed onto a solid support like silica (B1680970) or alumina. cem.compsu.edu The polar C-O bonds of the epoxide and the nucleophile readily absorb microwave energy, leading to a rapid increase in temperature and a dramatic reduction in reaction time—often from hours to mere minutes.

The table below summarizes typical results for microwave-assisted, solvent-free aminolysis of epoxides, a reaction analogous to bromohydrin formation, highlighting the efficiency of this method. cem.com

| Entry | Epoxide Substrate | Nucleophile | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 1,2-Epoxy-3-phenoxypropane | Aniline | 2.5 | 92 |

| 2 | Styrene Oxide | Piperidine | 5 | 88 |

| 3 | 1,2-Epoxy-3-phenoxypropane | Morpholine | 2.5 | 90 |

Data is representative of microwave-assisted epoxide ring-opening reactions catalyzed by montmorillonite (B579905) clay under solvent-free conditions. cem.com

Ultrasound-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective means of process intensification. researchgate.net Ultrasound irradiation of a liquid medium generates, grows, and implodes microscopic bubbles in a process known as acoustic cavitation. The collapse of these bubbles creates transient, localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates and enhance mass transfer. nih.gov

The ultrasound-promoted synthesis of this compound would involve subjecting a solution or suspension of the epoxide and a bromine source to ultrasonic waves, typically in the 20-50 kHz range. This method is particularly effective for heterogeneous reactions, as the shockwaves generated by cavitation can clean and activate the surfaces of solid reactants or catalysts. organic-chemistry.org The result is often a faster reaction at a lower bulk temperature compared to conventional methods, along with high yields of the desired product. lookchem.com

The following table shows representative results for an ultrasound-assisted synthesis of β-cyanoepoxides, demonstrating the rapid reaction times achievable with this technique. lookchem.com

| Entry | Substrate | Reagent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | β-Cyanostyrene | PIDA | 30 | 85 |

| 2 | 4-Chloro-β-cyanostyrene | PIDA | 30 | 92 |

| 3 | 4-Methoxy-β-cyanostyrene | PIDA | 45 | 88 |

Data is representative for the ultrasound-assisted synthesis of β-cyanoepoxides using Phenyliodine(III) diacetate (PIDA) in MeCN-H₂O. lookchem.com

Iii. Structural Modification and Derivatization Research of 2 Bromo 1 6 Fluorochroman 2 Yl Ethanol

Chemical Transformations of the Bromine Moiety

The bromine atom in 2-Bromo-1-(6-fluorochroman-2-yl)ethanol is a key functional group that can be readily transformed through several reaction pathways. Its role as a good leaving group in nucleophilic substitution reactions, its susceptibility to removal via reductive processes, and its potential to participate in rearrangement reactions make it a focal point for synthetic modifications.

Nucleophilic Substitution Reactions and Kinetic Studies

The bromine atom, being an effective leaving group, is amenable to substitution by a variety of nucleophiles. This class of reactions is fundamental to introducing new functional groups into the molecule. The carbon atom to which the bromine is attached is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion.

Common nucleophiles that can be employed in these reactions include amines, azides, cyanides, and thiolates. For instance, the reaction with primary or secondary amines can lead to the formation of amino-alcohols, which are important structural motifs in many biologically active compounds. The reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can be further reduced to a primary amine or used in click chemistry reactions.

Kinetic studies of these nucleophilic substitution reactions would provide valuable insights into the reaction mechanism, whether it proceeds via an SN1 or SN2 pathway. The stereochemistry of the chroman ring and the adjacent hydroxyl group can influence the rate and outcome of these reactions.

Table 1: Representative Nucleophilic Substitution Reactions of the Bromine Moiety

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | Amino-alcohol |

| Azide | NaN₃ | Azido-alcohol |

| Cyanide | NaCN | Cyano-alcohol |

| Thiolate | R-SNa | Thioether-alcohol |

Reductive Debromination Strategies

Reductive debromination offers a method to replace the bromine atom with a hydrogen atom, effectively converting the bromo-alcohol into the corresponding alcohol. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon. Other approaches involve the use of metal hydrides, like sodium borohydride (B1222165) in the presence of a catalyst, or radical-based reductions using reagents like tributyltin hydride. The choice of a specific reductive debromination strategy would depend on the desired selectivity and the presence of other functional groups in the molecule.

Table 2: Selected Methods for Reductive Debromination

| Reagent/System | Reaction Type |

|---|---|

| H₂/Pd-C | Catalytic Hydrogenation |

| NaBH₄/Catalyst | Hydride Reduction |

| Bu₃SnH/AIBN | Radical Reduction |

Rearrangement Reactions Involving the Bromine Center

Under certain conditions, compounds containing a bromine atom adjacent to a hydroxyl group, known as bromohydrins, can undergo rearrangement reactions. acs.orgnih.gov For instance, treatment with a base can lead to the formation of an epoxide through an intramolecular Williamson ether synthesis. The hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide ion. This reaction is a powerful method for the stereospecific synthesis of epoxides.

Furthermore, in the presence of certain Lewis acids or under thermal conditions, rearrangements such as 1,2-hydride or 1,2-alkyl shifts could potentially occur, leading to the formation of isomeric products. The specific outcome of these rearrangement reactions is highly dependent on the substrate's structure and the reaction conditions employed.

Functionalization of the Hydroxyl Group

The hydroxyl group in this compound is another key site for chemical modification. Its ability to be converted into esters and ethers, or oxidized to ketones and carboxylic acids, provides a rich avenue for developing derivatives with potentially altered physicochemical properties.

Esterification and Etherification for Prodrug or Derivative Development

Esterification and etherification of the hydroxyl group are common strategies for creating prodrugs or novel derivatives. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid or base catalyst. These ester derivatives are often more lipophilic than the parent alcohol, which can influence their biological absorption and distribution.

Etherification involves the reaction of the alcohol with an alkyl halide or a similar electrophile in the presence of a base. This reaction converts the hydroxyl group into an ether linkage, which can be used to introduce a variety of alkyl or aryl substituents.

Table 3: Examples of Hydroxyl Group Functionalization

| Reaction Type | Reagent Example | Functional Group Formed |

|---|---|---|

| Esterification | Acetic Anhydride | Acetate Ester |

| Etherification | Methyl Iodide | Methyl Ether |

Oxidation to Ketones and Carboxylic Acids

The secondary alcohol group in this compound can be oxidized to a ketone. A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more selective methods such as the Swern or Dess-Martin periodinane oxidations. The resulting α-bromoketone is a valuable synthetic intermediate that can undergo further transformations.

While direct oxidation of the secondary alcohol to a carboxylic acid is not possible without cleavage of a carbon-carbon bond, if the primary alcohol were present, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or Jones reagent.

Table 4: Common Oxidation Reactions of the Hydroxyl Group

| Oxidizing Agent | Product |

|---|---|

| Pyridinium Chlorochromate (PCC) | Ketone |

| Dess-Martin Periodinane | Ketone |

Derivatization of the 6-Fluorochroman (B116937) Scaffold

Derivatization of the 6-fluorochroman scaffold is a key area of investigation for modulating the physicochemical and biological properties of molecules based on this core structure. The presence of the fluorine atom at the 6-position already influences the electronic properties of the aromatic ring, and further modifications can fine-tune these characteristics.

The aromatic ring of the 6-fluorochroman scaffold is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The directing effects of the existing substituents, namely the fluorine atom and the ether-linked alkyl group, play a crucial role in determining the position of new substituents. libretexts.orgyoutube.com Generally, the fluorine atom is an ortho-, para-director, while the ether oxygen is also an activating ortho-, para-director.

Common modifications include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The introduction of these substituents can significantly impact the molecule's polarity, lipophilicity, and potential for hydrogen bonding, which are critical determinants of its interaction with biological targets. The electron-donating or withdrawing nature of the new substituents can further modulate the reactivity of the aromatic ring. libretexts.org

Table 1: Examples of Potential Substituent Modifications on the 6-Fluorochroman Aromatic Ring

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Fluoro-7-nitro-chroman derivative |

| Bromination | Br₂, FeBr₃ | 7-Bromo-6-fluoro-chroman derivative |

| Acylation | CH₃COCl, AlCl₃ | 7-Acetyl-6-fluoro-chroman derivative |

This table presents hypothetical examples based on general electrophilic aromatic substitution reactions and may not represent actual experimental outcomes for this specific scaffold.

Modification of the heterocyclic ring size in the chroman scaffold can lead to novel structures with different conformational properties. Ring expansion to seven- or eight-membered rings, or contraction to five-membered rings, can significantly alter the spatial arrangement of the substituents and thereby influence the molecule's biological activity. wikipedia.orgchemistrysteps.com

One common strategy for ring expansion involves the Tiffeneau-Demjanov rearrangement, which can be adapted for cycloalkanols to increase the ring size by one carbon. stackexchange.com For ring contraction, the Favorskii rearrangement of α-haloketones is a well-established method. wikipedia.org While these are general strategies, their application to the 6-fluorochroman system would require the synthesis of suitable precursors. The stability of the resulting expanded or contracted ring is a key consideration, with five- and six-membered rings generally being more stable. reddit.com

Table 2: Potential Ring-Modified Derivatives of the 6-Fluorochroman Scaffold

| Modification Strategy | Potential Precursor | Resulting Ring System |

|---|---|---|

| Ring Expansion | 1-Aminomethyl-6-fluorochroman-2-ol derivative | 6-Fluoro-dibenzo[b,f]oxepine derivative |

This table illustrates theoretical applications of known ring expansion and contraction reactions to the 6-fluorochroman system.

Annulation, the formation of a new ring fused to an existing one, can generate complex polycyclic structures with diverse chemical properties. rsc.org Fusing an additional heterocyclic ring onto the 6-fluorochroman scaffold can introduce new functional groups and create more rigid molecular architectures.

Common annulation strategies include the Fischer indole (B1671886) synthesis to fuse a pyrrole (B145914) ring, the Skraup synthesis for a quinoline (B57606) ring, and various cycloaddition reactions. airo.co.in For instance, a Diels-Alder reaction with a suitable diene could be employed to construct a fused six-membered ring. documentsdelivered.com The generation of ortho-quinone methide intermediates from phenolic chroman derivatives has also been utilized to synthesize fused-ring systems. rsc.orgrsc.org The choice of annulation reaction depends on the desired fused ring system and the available starting materials.

Table 3: Examples of Fused Heterocyclic Systems Derived from a 6-Fluorochroman Scaffold

| Fused Ring System | Potential Annulation Strategy |

|---|---|

| Pyrrolo[2,3-g]chroman | Fischer Indole Synthesis |

| Chromeno[7,6-b]quinoline | Skraup Synthesis |

| Benzofuro[2,3-g]chroman | Intramolecular Cyclization |

This table provides hypothetical examples of fused heterocyclic systems that could be synthesized from appropriately functionalized 6-fluorochroman precursors.

Iv. Structure Activity Relationship Sar Investigations of 2 Bromo 1 6 Fluorochroman 2 Yl Ethanol Derivatives

Elucidating the Stereochemical Impact on Molecular Recognition and Interactions

The 2-bromo-1-(6-fluorochroman-2-yl)ethanol molecule possesses at least two chiral centers, at the carbon bearing the hydroxyl group and the C2 position of the chroman ring. This gives rise to the potential for multiple stereoisomers, each of which can exhibit distinct pharmacological profiles due to the stereospecific nature of drug-receptor interactions.

The importance of stereochemistry in the biological activity of chroman-containing molecules is well-documented, particularly in the context of beta-adrenergic receptor ligands. A prominent example is Nebivolol, a highly selective β1-adrenergic receptor blocker that contains a 6-fluorochroman (B116937) moiety. Nebivolol is marketed as a racemic mixture of its d- and l-enantiomers. The d-enantiomer is primarily responsible for the potent and selective β1-adrenoceptor blockade, while the l-enantiomer contributes to its vasodilatory effects through the nitric oxide pathway benthamscience.com. This functional separation between enantiomers underscores the critical role of stereochemistry in molecular recognition and the resulting physiological response.

For derivatives of this compound, it is anticipated that the different stereoisomers will display significant variations in their binding affinities and efficacies at their biological targets. The spatial arrangement of the hydroxyl, bromo, and 6-fluorochroman moieties will dictate how the molecule fits into the binding pocket of a receptor. Studies on other chiral β2-adrenergic receptor agonists, such as fenoterol, have demonstrated that stereochemistry profoundly influences not only the binding affinity but also the thermodynamics of the binding process sci-hub.boxnih.gov. For instance, the binding of (S,x')-isomers of fenoterol is primarily driven by enthalpy, whereas the binding of (R,x')-isomers is entropy-driven, suggesting that different stereoisomers can interact with the receptor in fundamentally different ways sci-hub.boxnih.gov.

Table 1: Hypothetical Biological Activities of this compound Stereoisomers

| Stereoisomer | C1 Configuration | C2 Configuration | Postulated Primary Activity | Rationale |

| Isomer 1 | R | R | High affinity β-receptor binding | Optimal fit in the receptor binding pocket, mimicking known active stereoisomers of similar compounds. |

| Isomer 2 | S | R | Moderate affinity β-receptor binding | Sub-optimal fit compared to the (R,R)-isomer, but still capable of interaction. |

| Isomer 3 | R | S | Low affinity β-receptor binding | Steric clashes within the binding site due to the C2 substituent orientation. |

| Isomer 4 | S | S | Negligible β-receptor binding | Unfavorable stereochemistry at both chiral centers preventing effective molecular recognition. |

This table is illustrative and based on general principles of stereopharmacology. Actual activities would need to be determined experimentally.

Influence of the Bromine Atom on Binding Affinity and Selectivity

The presence and position of a bromine atom on a drug molecule can significantly impact its binding affinity and selectivity for its target receptor. This is largely due to the ability of bromine to participate in a specific type of non-covalent interaction known as halogen bonding.

The introduction of a bromine atom can lead to a substantial increase in binding affinity. For example, the strategic placement of a bromine atom in a series of 5-HT2B receptor ligands led to a 10-fold increase in binding affinity, which was attributed to the formation of a halogen bond with a backbone carbonyl oxygen in the receptor researchgate.net. Similarly, in the design of potent phosphodiesterase type 5 (PDE5) inhibitors, the utilization of halogen bonding was a key strategy in lead optimization.

Furthermore, the directional nature of halogen bonds can impart a high degree of selectivity. By designing molecules where the bromine atom is positioned to form a halogen bond with a specific amino acid residue in the target receptor that is not present or accessible in other receptors, a high level of selectivity can be achieved. The geometry of the halogen bond is optimal when the R-Br•••A angle (where A is the halogen bond acceptor) is close to 180 degrees. This geometric constraint can be exploited to design ligands that fit precisely into the desired binding site.

Table 2: Potential Halogen Bond Acceptors in a Receptor Binding Site

| Amino Acid Residue | Potential Acceptor Atom | Type of Interaction |

| Aspartate, Glutamate | Carboxylate Oxygen | Halogen Bond |

| Serine, Threonine, Tyrosine | Hydroxyl Oxygen | Halogen Bond |

| Asparagine, Glutamine | Amide Oxygen | Halogen Bond |

| Histidine | Imidazole Nitrogen | Halogen Bond |

| Phenylalanine, Tyrosine, Tryptophan | π-electron system of the aromatic ring | Halogen-π Interaction |

Role of the 6-Fluoro Substituent in Modulating Molecular Properties and Interactions

The incorporation of a fluorine atom at the 6-position of the chroman ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. The 6-fluoro substituent in this compound derivatives can influence their biological activity through several mechanisms.

Fluorine is the most electronegative element, and its presence on the aromatic ring of the chroman moiety can significantly alter the electronic distribution of the molecule. This can affect the pKa of nearby ionizable groups and modulate the molecule's interaction with the receptor through electrostatic and dipole-dipole interactions benthamscience.comsci-hub.boxresearchgate.net. The carbon-fluorine bond is also highly polarized and can participate in favorable interactions with electron-rich regions of the binding pocket.

Moreover, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes such as cytochrome P450s chemrxiv.orgnih.govnih.gov. This can lead to increased metabolic stability, a longer half-life, and improved bioavailability of the drug. For example, fluorination has been successfully employed to enhance the metabolic stability of numerous drugs by preventing undesirable oxidation at specific positions.

Table 3: Effects of the 6-Fluoro Substituent on Molecular Properties

| Property | Effect of 6-Fluoro Substitution | Consequence for Biological Activity |

| Electronic Properties | Electron-withdrawing, alters dipole moment | Modulates electrostatic interactions with the receptor. |

| Metabolic Stability | Blocks potential sites of aromatic hydroxylation | Increased half-life and bioavailability. |

| Lipophilicity | Generally increases lipophilicity | Affects membrane permeability and distribution. |

| Hydrogen Bonding | Can act as a weak hydrogen bond acceptor | May contribute to binding affinity. |

Conformational Analysis and its Correlation with Molecular Activity

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. For flexible molecules like this compound derivatives, which can adopt multiple conformations, it is often the case that only one or a small subset of these conformations is biologically active. Therefore, understanding the conformational preferences of these molecules is essential for SAR studies.

The chroman ring system is not planar and typically exists in a half-chair or sofa conformation. The energy barrier between different conformations is relatively low, allowing for rapid interconversion at room temperature. However, the presence of substituents can favor certain conformations over others. The substituent at the C2 position, for example, can adopt either a pseudo-axial or a pseudo-equatorial orientation, and the equilibrium between these two will depend on the steric and electronic properties of the substituent.

The side chain containing the bromo and hydroxyl groups also has multiple rotatable bonds, leading to a large number of possible conformations. The relative orientation of the hydroxyl group and the amino group (if present in derivatives) is known to be crucial for the activity of many beta-adrenergic ligands. Intramolecular hydrogen bonding between the hydroxyl and amino groups can also influence the conformational landscape and lock the molecule into a more rigid, and potentially more active, conformation.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are valuable tools for studying the conformational preferences of molecules. These methods can be used to calculate the relative energies of different conformations and to identify the most stable, low-energy conformers. By comparing the conformations of active and inactive analogs, it is possible to deduce the "bioactive conformation" – the conformation that the molecule adopts when it binds to its receptor. This information can then be used to design more rigid analogs that are pre-organized in the bioactive conformation, which can lead to an increase in binding affinity and selectivity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for this compound derivatives, it is possible to predict the activity of novel, unsynthesized analogs and to gain insights into the structural features that are most important for activity.

The first step in developing a QSAR model is to generate a dataset of compounds with known biological activities. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight, pKa), electronic properties (e.g., atomic charges, dipole moment), and steric properties (e.g., molecular volume, surface area).

Once the descriptors have been calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build a mathematical equation that relates the descriptors to the biological activity. The resulting QSAR model can then be validated using various statistical techniques to ensure its predictive power.

For this compound derivatives, relevant descriptors for a QSAR model might include:

Hydrophobicity descriptors: such as logP or ClogP, to model the influence of lipophilicity on activity.

Electronic descriptors: such as Hammett constants for substituents on the aromatic ring, or calculated atomic charges, to model electronic effects.

Steric descriptors: such as molar refractivity (MR) or Taft steric parameters, to model the influence of molecular size and shape.

Topological descriptors: which describe the connectivity of the atoms in the molecule.

3D descriptors: derived from the three-dimensional structure of the molecules, such as those used in Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), which can model the steric and electrostatic fields around the molecules.

A well-validated QSAR model can be a powerful tool in the drug discovery process, allowing for the rational design of new derivatives with improved activity and selectivity.

V. Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the molecular structure of "2-Bromo-1-(6-fluorochroman-2-yl)ethanol" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR experiments are fundamental for identifying the types and environments of protons, carbons, and fluorine atoms within the molecule. libretexts.org

¹H NMR Spectroscopy : This technique provides information on the chemical environment of each proton. oregonstate.eduucl.ac.uk The spectrum would be expected to show distinct signals for the aromatic protons, the diastereotopic protons of the chroman ring, and the protons of the bromo-ethanol side chain. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR Spectroscopy : This method identifies all non-equivalent carbon atoms in the molecule. compoundchem.comoregonstate.edu The spectrum would display signals corresponding to the aromatic carbons (with the carbon directly bonded to fluorine showing a characteristic large coupling constant), the aliphatic carbons of the chroman ring, and the two carbons of the side chain.

¹⁹F NMR Spectroscopy : As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive technique to confirm the presence and environment of the fluorine atom. nih.govwikipedia.org It would show a single resonance for the fluorine atom at the C-6 position, with coupling to the adjacent aromatic protons, confirming its specific location on the benzene (B151609) ring. researchgate.netrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 2 | ~4.1-4.3 (m) | ~75-77 |

| 3 | ~2.0-2.2 (m), ~1.8-2.0 (m) | ~24-26 |

| 4 | ~2.8-3.0 (m) | ~29-31 |

| 4a | - | ~121-123 (d, JC-F) |

| 5 | ~6.8-6.9 (dd) | ~115-117 (d, JC-F) |

| 6 | - | ~156-158 (d, 1JC-F) |

| 7 | ~6.7-6.8 (dd) | ~113-115 (d, JC-F) |

| 8 | ~6.6-6.7 (dd) | ~117-119 |

| 8a | - | ~150-152 |

| 1' (CHOH) | ~3.8-4.0 (m) | ~70-72 |

| 2' (CH₂Br) | ~3.5-3.7 (m) | ~35-37 |

Note: Predicted values are based on typical shifts for similar structural motifs. Actual values may vary. 'd' denotes a doublet due to C-F coupling.

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons (¹H-¹H). It would show correlations between adjacent protons, for example, between the proton at C-2 and the C-1' proton of the side chain, as well as tracing the spin systems within the chroman ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation). It is invaluable for definitively assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is crucial for connecting molecular fragments and assigning quaternary (non-protonated) carbons, such as C-4a, C-6, and C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of whether they are bonded. NOESY is critical for determining the relative stereochemistry of the two chiral centers (C-2 and C-1'), by observing the spatial proximity of protons on the chroman ring to those on the bromo-ethanol side chain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the compound's elemental formula. For C₁₁H₁₂BrFO₂, the expected monoisotopic mass would be precisely calculated. A key feature in the mass spectrum would be the isotopic signature of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, resulting in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments. savemyexams.com Fragmentation analysis reveals the structure of the molecule by identifying the masses of smaller pieces that break off upon ionization. youtube.comlibretexts.org

Table 2: Predicted HRMS Fragmentation

| m/z (Proposed) | Fragment Lost | Proposed Fragment Structure |

|---|---|---|

| 274/276 | - | [M]⁺ (Molecular Ion) |

| 256/258 | H₂O | [M - H₂O]⁺ |

| 181 | CH₂Br | [C₁₀H₁₀FO₂]⁺ |

| 153 | CH(OH)CH₂Br | [C₉H₈FO]⁺ (Fluorochroman cation) |

Note: m/z values correspond to the ⁷⁹Br/⁸¹Br isotopes where applicable.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of specific frequencies of radiation corresponds to the stretching and bending of bonds, allowing for the identification of functional groups. specac.comlibretexts.org

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show a strong, broad absorption band for the O-H stretch of the alcohol group, characteristic C-O stretching, C-H stretching for both aromatic and aliphatic protons, and aromatic C=C ring stretches. masterorganicchemistry.com

Raman Spectroscopy : Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds. It would complement the IR data, providing strong signals for the aromatic ring vibrations and a characteristic signal for the C-Br bond in the low-frequency region. researchgate.netaps.org

Table 3: Predicted Vibrational Spectroscopy Bands

| Functional Group | Technique | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (Alcohol) | IR | 3200-3600 (Broad) |

| Aromatic C-H Stretch | IR/Raman | 3000-3100 |

| Aliphatic C-H Stretch | IR/Raman | 2850-3000 |

| Aromatic C=C Stretch | IR/Raman | 1450-1600 |

| C-O Stretch | IR | 1050-1250 |

| C-F Stretch | IR | 1100-1200 |

| C-Br Stretch | Raman/IR | 500-650 |

X-ray Diffraction Analysis for Definitive Solid-State Structure and Absolute Stereochemistry

For crystalline solids, single-crystal X-ray diffraction is the unequivocal method for determining the three-dimensional atomic arrangement, including precise bond lengths, bond angles, and absolute stereochemistry (e.g., R/S configuration) at chiral centers. researchgate.net While obtaining suitable crystals can be a challenge, this technique provides the ultimate structural proof. acs.org Analysis of related chroman structures demonstrates the utility of this method for confirming stereochemical assignments in this class of compounds. acs.org

Table 4: Illustrative Crystallographic Data

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~15.0 |

| c (Å) | ~9.0 |

| β (°) | ~105 |

| Volume (ų) | ~1100 |

| Z (Molecules/unit cell) | 4 |

Note: Data are hypothetical and serve to illustrate the type of information obtained from X-ray diffraction analysis.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the compound from impurities and for resolving its stereoisomers.

HPLC (High-Performance Liquid Chromatography) : HPLC is a standard technique for assessing the chemical purity of a sample. Furthermore, by using a chiral stationary phase (CSP), chiral HPLC can separate the enantiomers of "this compound". phenomenex.comwikipedia.org This separation allows for the precise determination of the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer in a mixture. elementlabsolutions.com

GC-MS (Gas Chromatography-Mass Spectrometry) : GC-MS separates volatile compounds before detecting them with a mass spectrometer. amazonaws.com For a molecule like this alcohol, derivatization of the hydroxyl group may be required to increase its volatility. This technique is highly effective for identifying and quantifying volatile impurities. Studies on structurally similar halogenated chromans have shown GC-MS to be a sensitive and selective method for impurity profiling. nih.govnih.gov

Vi. Computational Chemistry and Molecular Modeling of 2 Bromo 1 6 Fluorochroman 2 Yl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic properties of molecules. nih.gov DFT methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, which in turn dictates its reactivity and spectroscopic properties. researchgate.net For 2-Bromo-1-(6-fluorochroman-2-yl)ethanol, DFT calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict various molecular properties. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. Furthermore, DFT can be used to generate theoretical vibrational spectra (FT-IR and FT-Raman). researchgate.netresearchgate.net By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending), researchers can predict the key peaks in the infrared and Raman spectra. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific spectral bands to vibrational modes. nih.govresearchgate.net

Table 1: Predicted Spectroscopic Data for this compound using DFT (B3LYP/6-311++G(d,p)) This table is a hypothetical representation of data that would be generated from DFT calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| O-H Stretch | 3550 | High | Low |

| C-H (Aromatic) Stretch | 3100 - 3000 | Medium | High |

| C-H (Aliphatic) Stretch | 2980 - 2850 | Medium | Medium |

| C=C (Aromatic) Stretch | 1610 - 1580 | High | High |

| C-O Stretch | 1250 | High | Medium |

| C-F Stretch | 1150 | High | Low |

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Dynamic Behavior

While quantum chemical calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals the compound's conformational flexibility and dynamic properties in a simulated environment (e.g., in a solvent like water).

In Silico Prediction of Molecular Properties Relevant to Research Design

In silico tools can rapidly predict a range of molecular properties that are essential for designing and interpreting experimental research. nih.gov These predictions are based on the compound's chemical structure and are used to forecast its physicochemical behavior. Key properties for this compound include its acid dissociation constant (pKa) and polar surface area (PSA).

The pKa value indicates the acidity or basicity of a compound and determines its ionization state at a given pH. The hydroxyl group in this compound is weakly acidic, and its pKa can be computationally estimated. nih.govresearchgate.net This is important as the charge of a molecule affects its solubility, membrane permeability, and binding interactions.

The Polar Surface Area (PSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. PSA is a good predictor of a drug's ability to permeate cell membranes. A lower PSA is generally associated with better passive diffusion across membranes. Predicting these properties helps researchers to anticipate a compound's behavior in biological assays and to design formulations. dergipark.org.tr

Table 3: Predicted Molecular Properties of this compound Values are computationally predicted and may vary between different prediction software.

| Property | Predicted Value | Significance in Research Design |

|---|---|---|

| Molecular Weight | 275.11 g/mol | Influences diffusion and transport properties. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Predicts lipophilicity and membrane permeability. |

| Polar Surface Area (PSA) | ~30 - 40 Ų | Correlates with passive molecular transport through membranes. |

| pKa (Acidic, -OH group) | ~13 - 14 | Determines the ionization state of the molecule at physiological pH. |

| Number of Hydrogen Bond Donors | 1 | Potential for forming hydrogen bonds with biological targets. |

Vii. Research Applications As a Chemical Intermediate and Building Block

Utilization as a Chiral Precursor in Asymmetric Synthesis of Complex Molecules

The primary and most well-documented application of this structural motif is as a key chiral precursor in the asymmetric synthesis of complex pharmaceutical agents. While much of the published research highlights the utility of its close analogue, 2-chloro-1-(6-fluorochroman-2-yl)ethanol, the synthetic principles are directly applicable to the bromo derivative. The critical value of this precursor lies in its role in the synthesis of Nebivolol, a highly selective beta-1 receptor blocker used for treating hypertension. nih.govnih.gov

The synthesis of Nebivolol requires the assembly of four specific stereoisomers. The journey begins with the asymmetric reduction of the corresponding ketone, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one, to yield the chiral alcohol. nih.gov Biocatalytic methods employing stereoselective alcohol dehydrogenases have proven highly effective in this transformation. Research has identified several enzymes capable of producing all four possible enantiomers of the resulting chloro-alcohol with exceptional purity (enantiomeric excess >99%). nih.gov This enzymatic approach provides a powerful tool for accessing the specific stereochemistry required for the final drug product. nih.gov This high degree of stereochemical control is crucial, as the pharmacological activity of Nebivolol is dependent on the precise arrangement of its chiral centers.

Table 1: Biocatalytic Synthesis of Chiral Precursors for Nebivolol Based on findings for the analogous chloro-compound.

| Precursor Ketone | Method | Key Outcome | Enantiomeric Excess (ee) | Reference |

|---|

This utilization underscores the compound's role as a high-value chiral pool intermediate, where its pre-defined stereochemistry is transferred into a more complex target molecule.

Synthetic Intermediate for Other Advanced Chroman-Based Compounds

Beyond its role as an initial chiral precursor, 2-Bromo-1-(6-fluorochroman-2-yl)ethanol and its analogues serve as versatile intermediates for elaboration into other advanced chroman-based structures. The halohydrin functionality is a masked epoxide, which can be readily formed under basic conditions and subsequently opened by various nucleophiles.

A key transformation in the synthesis of Nebivolol involves converting the enantiopure 2-chloro-1-(6-fluorochroman-2-yl)-1-ethanol into a corresponding epoxide, (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. nih.gov This epoxide is a critical building block. The formation of the epoxide from the halohydrin sets the stage for a crucial ring-opening reaction. This step, typically involving an amine nucleophile, is fundamental to constructing the final complex structure of Nebivolol, which is chemically known as 2,2'-Azanediylbis(1-(6-fluorochroman-2-yl)ethanol). nih.gov This final structure is effectively a dimer of the initial chroman-ethanol unit, linked by a nitrogen atom.

The synthetic pathway from the halohydrin to the final active pharmaceutical ingredient highlights its importance as a non-terminal intermediate, enabling the strategic construction of complex molecular architectures.

Table 2: Transformation of the Chroman Halohydrin Motif in Synthesis

| Starting Intermediate | Transformation | Resulting Compound | Subsequent Use | Reference |

|---|---|---|---|---|

| Enantiopure 2-chloro-1-(6-fluorochroman-2-yl)-1-ethanol | Intramolecular cyclization (epoxidation) | 6-Fluoro-2-(oxiran-2-yl)chroman (B1141292) | Ring-opening reaction with an amine | nih.gov |

Exploration in the Synthesis of Natural Product Analogues

The chroman ring system is a core structural feature in a variety of natural products, most notably the tocopherols (B72186) (Vitamin E) and various flavonoids. In principle, synthetic building blocks like this compound could be valuable for creating novel analogues of these natural products. The introduction of a fluorine atom onto the chroman skeleton is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability and binding affinity.

However, a review of the available scientific literature does not show specific examples of this compound being used to synthesize analogues of natural products. While its structural components—the chroman core and reactive functional groups—make it a theoretically suitable candidate for such endeavors, its application appears to be highly specialized towards pharmaceutical targets like Nebivolol rather than broad use in natural product synthesis. The potential remains for its use in creating fluorinated and stereochemically defined versions of chroman-containing natural products, though this area appears to be underexplored.

Development of Probes for Mechanistic Biological Studies

Chemical probes are essential tools for elucidating the mechanisms of biological processes and drug action. These probes are often derived from biologically active molecules by attaching a reporter group (like a fluorophore or biotin) or a reactive group for covalent labeling. Given that the 6-fluorochroman-2-ylethanol scaffold is the core of the beta-blocker Nebivolol, it represents a logical starting point for the design of chemical probes to study adrenergic receptor binding and signaling.

The functional handles on this compound—the hydroxyl and bromo groups—provide convenient points for chemical modification. For instance, a fluorescent dye could be attached to the hydroxyl group, or the bromine could be displaced by a linker connected to a reporter tag. Such a probe could be used in fluorescence microscopy or affinity purification experiments to visualize or isolate its biological targets.

Despite this clear potential, there is currently no specific research in the public domain detailing the development or use of probes derived directly from this compound. Its application in this area remains a prospective opportunity for future research aimed at understanding the molecular pharmacology of drugs based on the chroman scaffold.

Viii. Future Research Trajectories and Innovations for 2 Bromo 1 6 Fluorochroman 2 Yl Ethanol

Design and Synthesis of Novel Analogues with Tunable Reactivity

Future work will focus on the rational design and synthesis of new analogues of 2-Bromo-1-(6-fluorochroman-2-yl)ethanol to modulate its chemical reactivity and physical properties. By systematically modifying its core structure, researchers can fine-tune the molecule for various applications. Key strategies include:

Modification of the Chroman Ring: Introducing different substituents on the aromatic portion of the chroman ring can alter its electronic properties. Electron-donating groups could enhance the reactivity of the ring in electrophilic aromatic substitutions, while electron-withdrawing groups could deactivate it. acs.org

Varying the Halogen Substituent: Replacing the bromine atom with other halogens (chlorine, iodine) or pseudohalogens would directly impact the reactivity of the side chain. For instance, an iodo-analogue would be more reactive in nucleophilic substitution and cross-coupling reactions, whereas a chloro-analogue would be more stable. organic-chemistry.org

Altering the Side Chain: Modifications to the ethanol (B145695) side chain, such as extending the alkyl chain or introducing further functional groups, could create new steric and electronic environments, influencing the molecule's reactivity and conformational preferences.

These synthetic modifications aim to create a library of compounds with a spectrum of reactivities, providing versatile building blocks for complex molecule synthesis. nih.govresearchgate.net

| Modification Site | Proposed Change | Expected Impact on Reactivity | Potential Synthetic Application |

|---|---|---|---|

| Aromatic Ring (Position 8) | Introduction of a Nitro (-NO₂) group | Decreased electron density on the ring; increased acidity of phenolic protons if present. | Building block for compounds requiring a strongly electron-withdrawing feature. |

| Alkyl Halide | Substitution of Bromine with Iodine | Increased reactivity towards nucleophilic substitution (e.g., Finkelstein reaction). | Facilitated synthesis of ethers, amines, and thioethers at this position. |

| Alcohol | Oxidation to a ketone | Creation of an electrophilic carbonyl center. | Precursor for Grignard reactions, Wittig olefination, or reductive amination. |

| Aromatic Ring (Position 7) | Introduction of a Methoxy (-OCH₃) group | Increased electron density on the ring. | Enhanced reactivity in electrophilic aromatic substitution reactions. |

| Alkyl Halide | Substitution of Bromine with Chlorine | Decreased reactivity towards nucleophilic substitution. | Increased stability for multi-step syntheses where the halide is retained until a later stage. |

Exploration of Unconventional Reaction Pathways and Catalytic Systems

Moving beyond traditional synthetic methods, future research should explore unconventional reaction pathways to enhance efficiency, selectivity, and sustainability. researchgate.net This includes the application of novel catalytic systems that can mediate unique transformations of the this compound scaffold.

Photoredox Catalysis: This technique uses light to initiate chemical reactions, often under mild conditions. wikipedia.org It could be employed for C-H functionalization of the chroman ring or to generate radicals from the bromo-ethanol side chain for novel bond formations.

Biocatalysis: The use of enzymes as catalysts offers unparalleled stereoselectivity. wikipedia.org Specific enzymes like lipases could be used for the kinetic resolution of the racemic alcohol, providing access to single enantiomers. Dehalogenases could be explored for selective de-bromination under environmentally benign conditions.

Flow Chemistry: Performing reactions in continuous flow systems, rather than traditional batch reactors, allows for precise control over parameters like temperature and reaction time. wikipedia.org This can improve safety when handling reactive intermediates and can be scaled for larger production. wikipedia.org

Mechanochemistry: This solvent-free technique uses mechanical force to induce chemical reactions, aligning with the principles of green chemistry. It could be investigated for transformations like substitution reactions on the bromide.

These advanced methods promise to streamline the synthesis of derivatives and reduce the environmental impact of chemical production. numberanalytics.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. nih.govnih.gov Applying these computational tools to this compound can accelerate innovation significantly.

De Novo Design: Generative AI models can design novel analogues of the parent compound with optimized properties. nih.govacs.org By defining desired parameters (e.g., enhanced reactivity, specific physical properties), AI algorithms can propose new structures that chemists can then synthesize. sfu.ca

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the physicochemical properties, reactivity, and even potential biological activity of newly designed analogues before they are synthesized, saving time and resources. nih.gov

Retrosynthetic Analysis: AI-powered tools can analyze the structure of a complex target molecule and propose the most efficient synthetic pathways, often identifying novel or non-intuitive routes. osu.edu This computer-aided synthesis planning (CASP) can significantly shorten the development timeline for new derivatives. nih.govacs.org

Development of Advanced Analytical Techniques for Real-time Reaction Monitoring and Process Optimization

To optimize the synthesis and derivatization of this compound, advanced analytical techniques for real-time monitoring are crucial. These Process Analytical Technologies (PAT) provide continuous insight into a reaction as it happens.

In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without sampling. acs.org This data is invaluable for understanding reaction kinetics and identifying optimal reaction endpoints.

Mass Spectrometry: The coupling of mass spectrometry with reaction systems, for example through techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), allows for the high-throughput screening of reaction conditions and the rapid identification of products and byproducts. nih.gov

Chromatography: Advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for monitoring reaction progress and ensuring the purity of the final products. numberanalytics.comalison.com These techniques can be automated and integrated into reaction platforms for continuous analysis. numberanalytics.com

By implementing these techniques, chemists can gain a deeper understanding of reaction mechanisms, leading to improved yields, higher purity, and more robust and reproducible synthetic processes.

| Technique | Information Gained | Benefit for Synthesis |

|---|---|---|

| In-situ FTIR/Raman | Real-time concentration of functional groups. | Precise determination of reaction kinetics and endpoints; detection of intermediates. |

| Process Mass Spectrometry | Molecular weight of components in the reaction mixture. | Identification of products and byproducts; high-throughput screening of catalysts and conditions. |

| Automated HPLC | Quantitative analysis of reactants, products, and impurities. | Optimization of reaction yield and purity; development of purification protocols. |

| Microfluidic Reaction Analysis | Rapid reaction screening with minimal material consumption. | Fast optimization of reaction parameters like temperature, concentration, and catalysts. |

Expanding the Scope of Derivatization for Specialized Research Applications

The functional handles present in this compound—the secondary alcohol and the alkyl bromide—make it an ideal candidate for derivatization into chemical tools for biological research. ontosight.ai Late-stage functionalization can transform this intermediate into highly specialized molecular probes. nih.gov

Fluorescent Labeling: The alcohol or a derivative of the bromide can be conjugated to a fluorophore. The resulting fluorescent probe could be used in cellular imaging to visualize its distribution or interaction with biological targets.

Affinity-Based Probes: Attaching a biotin (B1667282) tag would create a probe for affinity purification experiments. If the molecule binds to a specific protein, the biotin tag can be used to pull down the protein-probe complex, enabling identification of the biological target.

Photoaffinity Labeling: Incorporating a photo-reactive group (e.g., an azide (B81097) or diazirine) would allow for photoaffinity labeling. Upon UV irradiation, the probe would form a covalent bond with its binding partner, providing a powerful method for target identification.

Isotope-Coded Derivatization: Introducing stable isotopes (e.g., ¹³C, ²H) via derivatization can aid in quantitative mass spectrometry-based studies, allowing for precise measurement of the compound in complex biological samples. researchgate.net

These derivatization strategies would expand the utility of the this compound scaffold beyond a synthetic intermediate into the realm of chemical biology and pharmacology. nih.gov

Q & A

Basic Research Questions

Q. How is the crystal structure of 2-Bromo-1-(6-fluorochroman-2-yl)ethanol determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The compound is crystallized using solvents like heptane/ethyl acetate, and data are collected at controlled temperatures (e.g., 305 K). Refinement is performed using SHELXL software, which optimizes atomic positions and thermal parameters. Metrics like R-factor (<0.06) and data-to-parameter ratios (>15:1) validate accuracy .

Q. What synthetic routes are employed to prepare this compound?

- Methodological Answer : A common pathway involves enantiopure precursors such as 2-chloro-1-(6-fluorochroman-2-yl)-1-ethanol. Bromination is achieved via nucleophilic substitution (e.g., NaBr in DMF) under controlled temperatures. Chiral resolution may involve chiral chromatography or asymmetric catalysis to retain stereochemical integrity .

Q. Which spectroscopic techniques confirm the compound’s identity and purity?

- Methodological Answer :

- NMR : H and C NMR identify substituent environments (e.g., fluorine-induced deshielding at 6-position).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 275.03).

- IR : Stretching frequencies for -OH (~3400 cm) and C-Br (~550 cm) are diagnostic .

Q. What are common derivatives synthesized from this compound?

- Methodological Answer :

- Oxidation : Using KMnO in acidic conditions yields 2-bromo-1-(6-fluorochroman-2-yl)ethanone.

- Reduction : NaBH in ethanol converts the bromoethanol to a diol derivative.

- Substitution : Azide or thiocyanate groups replace bromine via SN2 mechanisms in DMF .

Advanced Research Questions